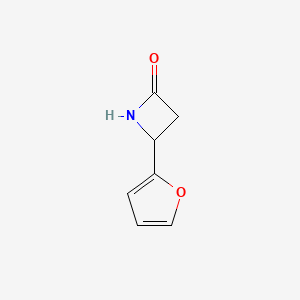

4-(furan-2-yl)azetidin-2-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(furan-2-yl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUZVINMGOPMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Furan 2 Yl Azetidin 2 One and Its Derivatives

Classical [2+2] Cycloaddition Approaches

The most established route to the azetidin-2-one (B1220530) ring is the [2+2] cycloaddition between an imine and a ketene (B1206846) or ketene equivalent. This approach directly forms the C3-C4 and N1-C2 bonds of the β-lactam core.

Staudinger Reaction Variants for Furan-Substituted Imines

The Staudinger synthesis, the cycloaddition of a ketene with an imine, remains a cornerstone for β-lactam synthesis. mdpi.com In the context of 4-(furan-2-yl)azetidin-2-one, the key precursors are an imine derived from furan-2-carboxaldehyde (furfural) and a suitable ketene, often generated in situ.

A common variant involves the reaction of a Schiff base (imine) with an acyl chloride in the presence of a tertiary amine base, such as triethylamine (B128534). The base dehydrohalogenates the acyl chloride to generate a highly reactive ketene, which then undergoes cycloaddition with the imine. mdpi.comderpharmachemica.com For instance, imines formed by the condensation of furan-2-carboxaldehyde with various primary amines can be cyclized with chloroacetyl chloride in a suitable solvent like 1,4-dioxane (B91453) to yield the corresponding 1-substituted-4-(furan-2-yl)azetidin-2-ones. researchgate.netresearchgate.net

The mechanism is generally accepted to proceed through a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl to form a zwitterionic intermediate. mdpi.com Subsequent conrotatory electrocyclization of this intermediate furnishes the azetidin-2-one ring. mdpi.com The stereochemical outcome of the reaction (cis vs. trans diastereoselectivity) is a critical aspect and can be influenced by the geometry of the imine, the substituents on both reactants, and the reaction conditions. mdpi.comresearchgate.netnih.gov Typically, (E)-imines lead to cis-β-lactams, while (Z)-imines produce the trans isomers, although this can be complicated by isomerization pathways. mdpi.comnih.gov

| Imine Precursor | Ketene Precursor | Base | Solvent | Product | Ref |

| Furan-2-carboxaldehyde + Substituted Amine | Chloroacetyl chloride | Triethylamine | 1,4-Dioxane | 1-Substituted-3-chloro-4-(furan-2-yl)azetidin-2-one | researchgate.netbepls.com |

| Furan-2-carboxaldehyde + 2-Amino-1,3,4-oxadiazole | Chloroacetyl chloride | Triethylamine | - | 4-(Furan-2-yl)-1-(1,3,4-oxadiazol-2-yl)azetidin-2-one derivative | nih.gov |

Ester Enolate-Imine Condensations (Gilman-Speeter Type)

The Gilman-Speeter reaction is another powerful method for β-lactam synthesis, involving the condensation of an ester enolate with an imine. nih.gov This reaction forms the C3-C4 bond of the ring through the initial nucleophilic addition of the enolate to the imine, followed by an intramolecular ring closure that forms the N1-C2 bond.

For the synthesis of furyl-substituted β-lactams, the condensation of chiral furaldimines (imines derived from furfural) with lithium ester enolates has been reported as an effective method for producing chiral 4-(furan-2-yl)azetidin-2-ones. nih.gov This approach can exhibit high diastereoselectivity, particularly when chiral auxiliaries are employed on the ester component or when the imine itself is chiral. nih.gov A multistep variation of the Gilman-Speeter reaction can be utilized to produce enantiomerically pure β-lactams. nih.gov The process can be designed to avoid cryogenic conditions, making it more suitable for larger-scale synthesis. plu.mxresearchgate.net

The stereoselectivity of the Gilman-Speeter reaction is influenced by the nature of the enolate, the imine substituents, and the reaction conditions. The initial Mannich-type addition can be controlled to favor a specific diastereomer of the intermediate β-amino ester, which then cyclizes to the corresponding β-lactam. researchgate.net

| Enolate Source | Imine | Key Features | Product | Ref |

| Lithium ester enolate | Chiral furaldimine | High diastereoselectivity | Chiral furyl β-lactam | nih.gov |

| TMS ketene acetal | N-trimethylsilyl imine from furfural (B47365) | Uncatalyzed Mannich reaction, avoids cryogenic conditions | 3,3-Dimethyl-4-(furan-2-yl)azetidin-2-one | researchgate.net |

| Chiral oxazolidinone derivative | Imine | Titanium tetrachloride mediated condensation, fluoride (B91410) catalyzed cyclization | Enantiomerically pure β-lactam | nih.gov |

Ring-Closing and Intramolecular Cyclization Strategies

These methods involve the formation of the azetidinone ring from a linear precursor that already contains most of the required atoms. The key step is an intramolecular reaction that forges the final bond to close the four-membered ring.

C3-C4 Bond Formation through Intramolecular Cyclization of Linear Precursors

One strategy involves the formation of the C3-C4 bond from a suitable acyclic precursor. For example, a β-amino carbonyl compound can be cyclized to form the azetidinone ring. While less common than cycloaddition approaches for the parent structure, intramolecular cyclization of β-amino acids or their derivatives (e.g., via the Mitsunobu reaction) is a known method for β-lactam formation. nih.gov This approach is foundational in the synthesis of various functionalized azetidines. A palladium-catalyzed intramolecular C(sp³)–H amination has been developed for creating functionalized azetidines, showcasing a modern approach to ring closure. rsc.org

Radical Cyclizations for Azetidinone Ring Formation

Radical cyclizations offer an alternative pathway to four-membered rings. A general method for synthesizing azetidines involves a copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides. nih.gov This methodology has been successfully applied to the synthesis of furyl-substituted azetidines, yielding the desired products in good yields. nih.gov Although this specific example yields an unsaturated azetidine (B1206935) rather than an azetidin-2-one, the incorporation of the furan (B31954) moiety demonstrates the viability of radical methods for constructing the core heterocyclic structure, which could potentially be oxidized to the corresponding lactam. nih.gov

Catalytic and Asymmetric Synthesis Approaches

The demand for enantiomerically pure β-lactams has driven the development of catalytic and asymmetric synthetic methods. These approaches aim to control the stereochemistry of the newly formed chiral centers during the ring-forming reaction.

Asymmetric variants of the classical reactions are of particular importance. For example, the Staudinger reaction can be rendered asymmetric by using chiral catalysts. Cinchona alkaloids have been screened as potential chiral organocatalysts for the reaction of acyl chlorides with imines, providing β-lactams with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov Similarly, catalytic enantioselective versions of the Gilman-Speeter synthesis have been developed. sciprofiles.com

Furthermore, catalytic asymmetric reactions that proceed through different mechanisms have been explored. A notable example is the catalytic asymmetric Staudinger–aza-Wittig reaction, which can produce heterocyclic amines with high enantioselectivity. nih.gov These advanced catalytic systems often rely on chiral phosphines or other specifically designed chiral ligands and catalysts to induce stereoselectivity in the formation of the azetidinone ring or its precursors. nih.govrsc.org

| Reaction Type | Catalyst/Chiral Source | Key Features | Product Stereochemistry | Ref |

| Staudinger Reaction | Benzoylquinine (Cinchona alkaloid) | Organocatalyzed, proton sponge as base | High ee (95-99%) and dr (96:4-99:1) | nih.gov |

| Ester Enolate-Imine Condensation | Chiral ester auxiliaries (e.g., (-)-menthyl) | Stoichiometric chiral source on enolate | High enantiopurity | nih.gov |

| Gilman-Speeter Synthesis | Isothioureas | Nucleophilic activation of carboxylic acids | Catalytic, enantioselective | sciprofiles.com |

| Staudinger–aza-Wittig Reaction | Chiral phosphine | Catalytic, intramolecular | High ee (up to 99%) | nih.gov |

Metal-Catalyzed Reactions for β-Lactam Construction

Transition metal catalysis offers powerful and versatile tools for the construction of the β-lactam ring. nih.gov While a broad range of metal-catalyzed reactions are known for furan synthesis, their application to the direct construction of the this compound scaffold is an area of ongoing research. hud.ac.ukhud.ac.uk Key strategies often involve the formation of crucial carbon-carbon and carbon-nitrogen bonds that constitute the four-membered ring.

Rhodium-catalyzed reactions have been extensively used in the synthesis of furan derivatives. rsc.orgemory.eduresearchgate.netnih.gov For instance, rhodium(II) acetate-catalyzed reactions of acetylenes with α-diazocarbonyls provide a direct route to substituted furans. emory.eduresearchgate.net In the context of β-lactam synthesis, rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides have emerged as a potent method. nih.gov This approach, utilizing chiral rhodium(II) carboxylate ligands, can afford cis-β-lactams in high yields and enantioselectivities. nih.gov While direct application to furan-substituted substrates to yield this compound is not extensively documented, the generality of this method suggests its potential for such transformations.

Palladium catalysis is another cornerstone of modern organic synthesis, with wide applications in the formation of heterocyclic compounds, including furans and β-lactams. rsc.orgmdpi.comnih.govrsc.orgnih.gov Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing the furan core. mdpi.com In β-lactam synthesis, palladium-catalyzed reactions have been employed for the functionalization of the pre-formed azetidinone ring. nih.gov The direct, palladium-catalyzed cyclization to form the β-lactam ring with a furan substituent is a less explored but promising avenue.

Organocatalytic Asymmetric Synthesis of Azetidinones

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. rug.nl In the synthesis of azetidinones, organocatalytic approaches often rely on the activation of reactants through the formation of transient, chiral intermediates.

A prominent example is the enantioselective Staudinger synthesis of β-lactams, which involves the [2+2] cycloaddition of a ketene and an imine. nih.govwikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction can be rendered asymmetric by using chiral catalysts. Planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be highly effective catalysts for the enantioselective Staudinger reaction, coupling a variety of ketenes and imines with excellent stereocontrol and yield. nih.govorganic-chemistry.org The application of this methodology to imines derived from furan-2-carbaldehyde would provide a direct and enantioselective route to this compound. Chiral amine catalysts are also widely employed in asymmetric synthesis and can be utilized to achieve stereocontrol in β-lactam formation. nih.govrsc.org The condensation of a chiral amine with furfural would generate a chiral imine, which can then undergo a diastereoselective [2+2] cycloaddition with a ketene to yield an enantioenriched this compound derivative. nih.gov

Copper-Catalyzed Cycloadditions for Azetidine/Azetidinone Formation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. hud.ac.uk In the context of azetidinone formation, the Kinugasa reaction is a noteworthy example. nih.govresearchgate.netnih.gov This reaction involves the copper-catalyzed cycloaddition of a nitrone with a terminal alkyne to produce a β-lactam. nih.gov The mechanism is believed to proceed through a series of copper-mediated steps, ultimately leading to the formation of the four-membered ring. nih.gov

The development of asymmetric variants of the Kinugasa reaction has allowed for the synthesis of chiral β-lactams with high enantioselectivity. researchgate.netnih.gov The use of chiral ligands, such as those based on a phosphaferrocene-oxazoline backbone, in conjunction with a copper catalyst can induce high levels of stereocontrol. researchgate.net Applying this methodology to furan-containing nitrones or alkynes would provide a direct entry to chiral this compound derivatives. For instance, a copper(I)-catalyzed asymmetric interrupted Kinugasa reaction has been developed for the synthesis of chiral sulfur-containing β-lactams in good yields and with excellent diastereo- and enantioselectivity. nih.gov This demonstrates the potential of copper-catalyzed methods for the synthesis of complex and stereochemically rich β-lactam structures.

Furthermore, copper has been utilized in [4+1] cycloaddition reactions to synthesize substituted furans from α,β-acetylenic ketones and diazoacetates, showcasing the versatility of copper catalysis in heterocyclic synthesis. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for the synthesis of peptide-like structures and heterocycles, including β-lactams. nih.govwikipedia.orgmdpi.comrsc.orgresearchgate.netnih.gov The Passerini and Ugi reactions are two of the most prominent examples of IMCRs.

The Passerini reaction is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide. nih.govwikipedia.orgmdpi.comresearchgate.net While the direct product is not a β-lactam, the functional groups present in the Passerini adduct can be further manipulated to construct the azetidinone ring.

The Ugi reaction is a four-component reaction between an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide, yielding a dipeptide-like scaffold. mdpi.comrsc.orgnih.govnih.govbeilstein-journals.org The Ugi reaction has been successfully employed in tandem with other reactions, such as the intramolecular Diels-Alder reaction, using furan derivatives as starting materials. nih.govbeilstein-journals.org For example, Ugi adducts formed from (E)-3-(furan-2-yl)acrylaldehyde have been shown to undergo spontaneous intramolecular Diels-Alder reactions to produce complex furoisoindole derivatives. nih.govbeilstein-journals.org This highlights the potential of using furan aldehydes in Ugi reactions to generate precursors for further cyclization into β-lactam structures. A study investigating Passerini and Ugi reactions in 4-oxoazetidine-2-carboxaldehydes demonstrated the successful formation of the corresponding adducts in high yields, which could then be used to synthesize more complex fused-ring systems. rsc.org

| Reaction | Components | Product | Potential Application to this compound |

| Passerini Reaction | Furan-2-carbaldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Intermediate for subsequent cyclization to the β-lactam ring. |

| Ugi Reaction | Furan-2-carbaldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Precursor for the synthesis of furan-substituted peptidomimetics and subsequent cyclization. |

Functionalization and Derivatization Strategies

The synthesis of this compound can also be achieved through the functionalization of readily available starting materials, such as furfural and its derivatives.

Furfural (furan-2-carbaldehyde) is a versatile and renewable building block derived from biomass. uliege.be Its aldehyde functionality provides a convenient handle for the introduction of the azetidinone ring. A common and effective method for the synthesis of β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of an imine with a ketene. wikipedia.orgorganicreactions.orgresearchgate.netresearcher.life

In this approach, furfural is first condensed with a primary amine to form the corresponding imine. This imine is then reacted with a ketene, typically generated in situ from an acyl chloride and a tertiary amine, to yield the desired this compound. researchgate.netresearchgate.netresearchgate.netnih.gov A notable example is the reaction of a furan-containing imine with chloroacetyl chloride in the presence of a base like triethylamine. researchgate.netresearchgate.net This cycloaddition reaction typically proceeds to give the cis-diastereomer of the β-lactam as the major product. researchgate.net

Synthesis from Schiff Bases and Chloroacetyl Chloride

A prominent and widely utilized method for the synthesis of the azetidin-2-one ring is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene with an imine (Schiff base). derpharmachemica.com For the synthesis of this compound derivatives, the process typically begins with the formation of a Schiff base from furan-2-carbaldehyde and a primary amine. The resulting N-substituted furfurylidene imine is then reacted with a ketene, which is commonly generated in situ from chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine. derpharmachemica.commdpi.comresearchgate.net

The general mechanism involves the dehydrohalogenation of chloroacetyl chloride by triethylamine to form a highly reactive ketene. This ketene then undergoes a concerted or stepwise cycloaddition with the carbon-nitrogen double bond of the Schiff base to yield the four-membered β-lactam ring. derpharmachemica.com The choice of solvent is crucial, with dioxane and dimethylformamide (DMF) being commonly employed. ijpsr.com

A specific example involves the reaction of a Schiff base derived from furan-2-carbaldehyde and 1,1'-biphenyl-4,4'-diamine with chloroacetyl chloride in the presence of triethylamine. researchgate.net The reaction, conducted at a controlled temperature of 5-10°C, yields the corresponding bis-azetidinone derivative where each nitrogen of the biphenyl (B1667301) diamine is part of a this compound ring. researchgate.net This method's versatility allows for the synthesis of a wide array of derivatives by simply varying the amine component used to form the initial Schiff base. nih.gov

Table 1: Synthesis of Azetidin-2-ones via Staudinger Cycloaddition

| Schiff Base Precursor (Amine + Aldehyde) | Reagents | Solvent | Resulting Azetidinone | Reference |

| 1,1'-Biphenyl-4,4'-diamine + Furan-2-carbaldehyde | Chloroacetyl chloride, Triethylamine | Dioxane | 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(3-chloro-4-(furan-2-yl)azetidin-2-one) | researchgate.net |

| Substituted anilines + Substituted aromatic aldehydes | Chloroacetyl chloride, Triethylamine | Dioxane | Various 4-[3-chloro-4-substituted phenyl-2-oxo-azetidin-1-yl] benzoic acids | researchgate.net |

| 2-amino-6-substituted benzothiazoles + Substituted hydroxy benzaldehydes | Chloroacetyl chloride, Triethylamine | Dioxane | Various 3-chloro-1-(6-substituted-benzothiazol-2-yl)-4-(substituted-hydroxyphenyl)azetidin-2-ones | |

| 4-amino benzoic acid + Substituted aldehydes | Aryloxy acid chlorides, Triethylamine | Benzene | Various azetidinone derivatives | impactfactor.org |

Construction of Furan-Azetidinone Hybrid Compounds

The hybridization of bioactive heterocyclic moieties is a strategic approach in medicinal chemistry to develop novel therapeutic agents. mdpi.com Furan and azetidinone rings are both known to be present in compounds with a wide range of biological activities, and their combination into a single molecular scaffold is of significant interest. ijpsr.comijper.org

The synthesis of these hybrid molecules often follows the fundamental Staudinger cycloaddition pathway. The general strategy involves preparing a more complex Schiff base that already contains a furan nucleus, which is not directly attached to the imine carbon. This furan-containing Schiff base is then cyclized with chloroacetyl chloride and a base like triethylamine to form the desired furan-azetidinone hybrid. ijpsr.com

For instance, one synthetic route begins with the synthesis of 2-amino-N-(2-methylphenyl)-4,5-diphenylfuran-3-carboxamide. This furan-containing amine is then condensed with various substituted aromatic aldehydes to produce a series of furan-based Schiff bases. Subsequent cyclization of these imines with chloroacetyl chloride in 1,4-dioxane, using triethylamine as a catalyst, yields the target hybrid compounds containing both furan and azetidinone rings. ijpsr.com This modular approach allows for the creation of a library of compounds by varying the aromatic aldehyde in the Schiff base formation step. Sixteen novel furan derivatives containing an azetidinone moiety were designed and synthesized using a similar strategy to explore their potential as antibacterial agents. ijper.org

Table 2: Examples of Furan-Azetidinone Hybrid Synthesis

| Furan Precursor | Schiff Base Formation | Cyclization Reagents | Hybrid Compound Structure | Reference |

| 2-amino-N-(2-methylphenyl)-4,5-diphenylfuran-3-carboxamide | Reaction with various substituted aromatic aldehydes | Chloroacetyl chloride, Triethylamine | 2-(substituted phenyl)-3-chloro-N-(3-(N-(o-tolyl)carbamoyl)-4,5-diphenylfuran-2-yl)azetidin-2-one derivatives | ijpsr.com |

| Furan-2-carbaldehyde | Reaction with various primary amines | Chloroacetyl chloride, Triethylamine | 1-substituted-3-chloro-4-(furan-2-yl)azetidin-2-one derivatives | researchgate.net |

Solid-Phase Synthesis Techniques for Azetidinone Diversity

Solid-phase synthesis offers a powerful platform for the generation of large libraries of compounds for high-throughput screening and drug discovery. This technique has been successfully applied to the synthesis of azetidinones, allowing for the creation of diverse molecular libraries. researchgate.net The core chemical transformation is typically the Staudinger [2+2] cycloaddition, adapted for a solid support. researchgate.net

In this approach, one of the reactants, usually the imine component, is immobilized on a solid support, such as a resin. researchgate.net The synthesis of a diverse set of azetidinones can be achieved by reacting a resin-bound imine with various ketenes generated in solution. Alternatively, a resin-bound amine can be used to generate a library of imines by reacting it with different aldehydes, which are then cyclized. researchgate.net

The process generally involves the following steps:

Immobilization: An amine is attached to a solid support (e.g., Wang resin or Rink amide linker). researchgate.net

Imine Formation: The resin-bound amine is treated with an aldehyde, such as furan-2-carbaldehyde, to form the immobilized Schiff base.

Cycloaddition: The resin-bound imine is reacted with a ketene precursor (e.g., chloroacetyl chloride) and a base in a suitable solvent. researchgate.net

Cleavage: The final azetidinone product is cleaved from the solid support using an appropriate reagent, such as trifluoroacetic acid, depending on the linker used. researchgate.net

This methodology facilitates purification, as excess reagents and by-products can be easily washed away from the resin-bound product. While specific examples focusing solely on this compound are not extensively detailed, the established solid-phase methods for 1,3,4-trisubstituted β-lactams are directly applicable. researchgate.net By anchoring a suitable amine to a resin, reacting it with furan-2-carbaldehyde, and then performing the cycloaddition, a library of this compound derivatives can be efficiently generated. researchgate.net

Stereochemical Control and Chiral Synthesis

Diastereoselectivity in [2+2] Cycloadditions to Form Azetidinones

The Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, is the most common method for constructing the azetidin-2-one (B1220530) ring. The diastereoselectivity of this reaction (i.e., the preference for forming cis or trans isomers) is a critical aspect of synthesizing 4-(furan-2-yl)azetidin-2-one. The imine precursor is typically formed from the condensation of an amine with furan-2-carboxaldehyde. researchgate.net

The stereochemical outcome is influenced by several factors, including the geometry of the imine ((E) vs. (Z)), the substituents on the ketene, and the reaction conditions. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. researchgate.net The initial step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. The subsequent conrotatory ring closure determines the final stereochemistry. researchgate.net

For the synthesis of 4-(furan-2-yl)azetidin-2-ones, the reaction of an imine derived from furfural (B47365) with a ketene generated in situ from an acyl chloride and a tertiary amine can be controlled to favor one diastereomer over the other. For instance, the use of specific bases and solvents can influence the equilibrium of the zwitterionic intermediate, thereby affecting the cis/trans ratio of the product. While complete diastereoselectivity is often desired, mixtures of isomers can sometimes be obtained. mdpi.com

Table 1: Diastereoselectivity in Selected [2+2] Cycloaddition Reactions

| Ketene Precursor | Imine Substituent (on N) | Base | Solvent | Product Ratio (cis:trans) |

|---|---|---|---|---|

| Phenylthioacetyl chloride | Diarylimines | N-methylmorpholine (NMM) | Microwave | Predominantly trans |

| 2-(p-Chlorobenzyloxy)acetyl chloride | Aryl | Pyridine | Dichloroethane (DCE) | Predominantly cis |

| 2-(4-Chlorophenyl)acetyl chloride | Isatin-derived | Triethylamine (B128534) | DMF (reflux) | Predominantly trans |

This table illustrates general trends in diastereoselectivity for the Staudinger reaction under various conditions, as reported for different aryl-substituted azetidinones, which are analogous to furan-substituted systems. mdpi.com

Enantioselective Synthesis of Furan-Substituted Azetidinones

Achieving enantioselectivity, the preferential formation of one enantiomer over its mirror image, requires the use of chiral information during the synthesis. This can be introduced through chiral catalysts, chiral auxiliaries, or chiral starting materials.

The use of chiral catalysts to promote enantioselective [2+2] cycloadditions is a powerful strategy. Chiral Lewis acids or organocatalysts can coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant, leading to an enantiomerically enriched product. While specific examples focusing solely on this compound are not extensively documented in isolation, the principles are well-established for analogous systems. Catalysts based on cinchona alkaloids, such as squaramide catalysts, have been successfully employed in asymmetric cyclization reactions to afford heterocyclic compounds with high enantioselectivity (up to 99% ee). nih.gov Similarly, chiral oxazaborolidine catalysts are widely used for the asymmetric reduction of ketones to produce chiral alcohols, a technology that can be adapted for stereoselective transformations in related synthetic pathways. mdpi.com

A reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to a reactant to direct the stereochemical course of the reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

Commonly used chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgrsc.org For the synthesis of a chiral this compound, a chiral auxiliary could be attached to the nitrogen of the imine or to the ketene precursor. For example, an imine derived from a chiral amine (like (S)-(-)-1-phenylethylamine) and furan-2-carboxaldehyde can be reacted with a ketene. The chiral group on the nitrogen biases the cycloaddition to favor one of the four possible stereoisomers. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound.

The simultaneous control of the stereocenters at both the C3 and C4 positions is the ultimate goal of the asymmetric Staudinger reaction. The stereochemistry at C4 is determined by the imine (derived from furan-2-carboxaldehyde), while the stereochemistry at C3 is determined by the substituents on the ketene and the trajectory of the ring-closing step. researchgate.net

When using a chiral auxiliary on the imine nitrogen, the auxiliary dictates the facial selectivity of the ketene attack, thereby controlling the absolute configuration at C4. The inherent diastereoselectivity of the subsequent ring closure then determines the configuration at C3 relative to C4. nih.gov By carefully selecting the ketene substituent and the chiral auxiliary, chemists can synthesize a specific, single stereoisomer of a 3,4-disubstituted azetidin-2-one.

Retention of Stereochemistry in Subsequent Transformations

Once a chiral this compound has been synthesized, it is crucial that subsequent chemical modifications proceed without racemization or epimerization of the existing stereocenters. Many standard synthetic transformations can be performed on the β-lactam core while retaining the stereochemical integrity of the C3 and C4 positions.

For example, functional group manipulations on the N1 substituent or on the furan (B31954) ring itself are common. The reduction of a 4-(haloalkyl)azetidin-2-one to the corresponding 2-(haloalkyl)azetidine using chloroalane has been shown to proceed with retention of stereochemistry. nih.gov Similarly, transformations of substituents at the C3 position, such as the conversion of a vinyl group to a hydroxyethyl (B10761427) group, can be designed to be highly stereoselective, preserving the original configuration of the ring. researchgate.net The stability of the stereocenters is a testament to the robustness of the azetidinone ring under many reaction conditions, which is essential for its use as a chiral building block in multi-step syntheses.

Chiral Azetine Intermediates in Azetidinone Pathways

While the Staudinger cycloaddition is the most direct route to azetidinones, alternative pathways exist. One such pathway could involve chiral azetine (dihydroazete) intermediates. Azetines are unsaturated four-membered nitrogen-containing heterocycles. nih.gov A 2-azetine, which contains a carbon-carbon double bond within the ring, could potentially be oxidized or otherwise converted to an azetidin-2-one. nih.gov

The synthesis of chiral 2-azetines is a developing field. nih.gov Methods include ring-expansion reactions or cycloadditions. nih.gov If a chiral, enantiomerically pure 2-azetine bearing a furan substituent at the 4-position could be synthesized, its subsequent conversion to the corresponding azetidin-2-one would represent an alternative strategy for asymmetric synthesis. For instance, α-lithiated 2-azetines can be generated and reacted with electrophiles, offering a potential route to functionalized derivatives. nih.gov However, pathways proceeding through azetine intermediates are less common for the direct synthesis of simple azetidinones like this compound compared to the well-established [2+2] cycloaddition methods.

Chemical Reactivity and Transformations of the Azetidinone Ring

Nucleophilic Attack at the β-Lactam Carbonyl

The carbonyl group within the β-lactam ring is a primary site for nucleophilic attack. The angle strain in the four-membered ring makes this amide linkage more susceptible to nucleophilic assault compared to unstrained, acyclic amides globalresearchonline.net. This characteristic reactivity is the cornerstone of the biological action of β-lactam antibiotics, which function by acylating essential bacterial enzymes nih.govresearchgate.net.

The mechanism typically involves the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. A prominent example is the interaction of β-lactams with serine proteases, such as penicillin-binding proteins (PBPs) and β-lactamases nih.govnih.gov. In this process, the hydroxyl group of a catalytically essential serine residue in the enzyme's active site acts as the nucleophile nih.govnih.gov. This attack results in the opening of the β-lactam ring and the formation of a stable acyl-enzyme complex, effectively inactivating the enzyme and disrupting processes like bacterial cell wall biosynthesis nih.gov.

Hydrolysis, involving the nucleophilic attack of water or hydroxide ions, is another common reaction that leads to ring cleavage and the formation of a β-amino acid researchgate.net. Intramolecular nucleophilic attacks are also possible, as seen in the case of 6-epi-ampicillin, where the side-chain amino group attacks the β-lactam carbonyl to form a stable piperazine-2,5-dione derivative researchgate.net.

| Nucleophile | Reaction Type | Product/Intermediate | Significance |

|---|---|---|---|

| Serine Residue (in Enzymes) | Enzymatic Acylation | Covalent Acyl-Enzyme Complex | Mechanism of action for β-lactam antibiotics nih.govnih.gov |

| Water / Hydroxide Ion | Hydrolysis | β-Amino Acid | Primary degradation pathway for β-lactams researchgate.net |

| Amine (intramolecular) | Intramolecular Aminolysis | Piperazine-2,5-dione | Demonstrates intramolecular reactivity researchgate.net |

Strain-Induced Ring Opening Reactions of Azetidinones

The substantial ring strain of the azetidinone ring is a thermodynamic driving force for reactions that lead to its opening. This inherent instability is exploited in both biological and synthetic contexts. The dominant deactivation mechanism for β-lactam antibiotics is the hydrolytic ring-opening catalyzed by β-lactamase enzymes, which effectively relieves the ring strain researchgate.net.

The mechanism of serine β-lactamases involves a two-step process: acylation, where the enzyme's serine residue attacks the lactam and opens the ring to form a covalent intermediate, followed by deacylation, where a water molecule hydrolyzes the acyl-enzyme complex, releasing the inactivated antibiotic and regenerating the enzyme nih.gov.

Beyond enzymatic hydrolysis, chemical methods can also induce ring opening. For instance, 4-(aryloxy)azetidin-2-ones undergo ring opening in the presence of a base through a suggested E1cB (Elimination Unimolecular Conjugate Base) mechanism researchgate.net. This reaction proceeds via the formation of an N-1 anion, followed by the elimination of a phenoxide ion to yield a transient 1-azetin-4-one intermediate, which is then attacked by a nucleophile researchgate.net. This pathway highlights how substituents at the C-4 position can facilitate ring-opening reactions under specific conditions.

Reductive Transformations of Azetidin-2-ones to Azetidines

The conversion of the azetidin-2-one (B1220530) carbonyl group into a methylene group provides direct access to the corresponding saturated azetidine (B1206935) ring system. Azetidines are valuable building blocks in medicinal chemistry and organic synthesis. A key method for this transformation is the reduction of the lactam functionality.

The reduction of 4-(haloalkyl)azetidin-2-ones to 2-(haloalkyl)azetidines has been successfully achieved in high yields using chloroalane (AlH₂Cl) nih.gov. This transformation is significant as it converts the reactive β-lactam into a more stable, saturated heterocyclic system while preserving the substituents, which can then be used for further synthetic manipulations nih.gov. For example, the resulting 2-(haloalkyl)azetidines can serve as precursors for rearrangements into stereospecifically defined five- and six-membered azaheterocycles like pyrrolidines and piperidines nih.gov.

| Substrate Class | Reducing Agent | Product Class | Reference |

|---|---|---|---|

| 4-(Haloalkyl)azetidin-2-ones | Chloroalane (AlH₂Cl) | 2-(Haloalkyl)azetidines | nih.gov |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of heterocyclic compounds like 4-(furan-2-yl)azetidin-2-one. Methods such as Density Functional Theory (DFT) and Gaussian (G4) compound models are employed to study molecular geometries, electronic energies, and thermodynamic properties. researchgate.net

Studies on the furan (B31954) moiety, a key component of the target molecule, have used G4 level of theory to determine parameters like enthalpy of formation, rotational constants, and dipole moments, showing good agreement with experimental data. researchgate.net Such calculations help establish the stability of the furan ring system within the larger azetidinone structure. For the azetidinone ring itself, quantum chemical studies can illuminate the reaction pathways involved in its synthesis. For instance, the cyclization of imines with agents like chloroacetyl chloride to form the β-lactam ring is a critical step. researchgate.net Computational models can map the potential energy surface of such reactions, identifying transition states and intermediates, which helps in optimizing reaction conditions.

Furthermore, these calculations can predict the electronic distribution, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites for biological receptors or in chemical reactions. While specific comprehensive quantum chemical studies on the electronic structure of this compound are not extensively detailed in the literature, the principles are well-established through research on related nitrodiene cycloadditions and other heterocyclic systems. mdpi.com

Molecular Docking Studies for In Vitro Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like this compound derivatives might interact with protein targets.

In silico molecular docking studies have been performed on a variety of furan-azetidinone hybrids to explore their potential as therapeutic agents. ijper.orgijpsr.com These studies help in identifying potential lead candidates and explaining their binding interactions at the active sites of target proteins, thereby guiding structural optimization. researchgate.net

For example, novel furan derivatives containing the azetidinone moiety were docked against four key antibacterial targets of E. coli: Dihydrofolate reductase, DNA gyrase, Enoyl reductase, and Methionine aminopeptidase (B13392206). ijper.org The binding of these ligands was evaluated using scoring functions like the Glide XP score and Emodel score, which account for factors such as hydrogen bonds and protein-ligand energies. ijper.org The results indicated that certain derivatives are potential inhibitors, binding specifically to the enzymes. Compound 4h, for instance, showed a high XP Glide Score of -7.606 against methionine aminopeptidase and formed a hydrogen bond with the amino acid residue HIE 79. ijper.org

Similarly, furan-azetidinone hybrids have been investigated as potential anti-cancer agents through docking studies against relevant targets. ijpsr.com These computational approaches allow for the screening of numerous derivatives to identify the most promising candidates for synthesis and further biological evaluation. ijpsr.com

| Compound | XP Glide Score | Emodel Score | Key Interacting Residues |

|---|---|---|---|

| 4a | -5.641 | -51.011 | - |

| 4d | -6.212 | -62.115 | - |

| 4f | -7.109 | -58.435 | - |

| 4h | -7.606 | -66.888 | HIE 79 |

| 4l | -6.533 | -57.009 | - |

| 4p | -7.106 | -57.755 | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the mechanisms of action and for predicting the activity of new, unsynthesized molecules.

For azetidin-2-one (B1220530) derivatives, QSAR studies have been conducted to correlate their structural features with antimicrobial and anticancer activities. researchgate.net These models often reveal that biological activities are governed by specific physicochemical properties and topological parameters. Descriptors such as the Balaban index (J), which describes the topology of the molecule, and molecular connectivity indices (e.g., 0Φv and 1Φv), have been found to be significant in predicting the antibacterial and antifungal activities of certain azetidinone derivatives. researchgate.net

While a specific QSAR model for this compound was not found, the principles can be applied. A typical QSAR study involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of furan-azetidinone analogues and correlating them with their experimentally determined biological activity using statistical methods like multiple linear regression (MLR). nih.gov The resulting equation provides insights into which molecular properties are crucial for activity. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing this property could enhance biological activity. Such models are validated internally (e.g., leave-one-out cross-validation) and externally to ensure their predictive power. nih.gov

| Model Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | Log(1/IC50) |

| Independent Variables | Calculated molecular descriptors representing physicochemical properties. | Topological (Balaban Index), Electronic (Dipole Moment), Steric (Molar Refractivity) |

| Mathematical Model | An equation relating the dependent and independent variables. | Log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| Validation Metrics | Statistical parameters to assess the model's robustness and predictability. | Correlation coefficient (R²), Cross-validated R² (Q²) |

Conformational Analysis and Molecular Dynamics Simulations of Azetidinone Derivatives

The three-dimensional structure and dynamic behavior of a molecule are critical to its biological function. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the possible shapes (conformers) of a molecule and its movements over time.

Molecular dynamics simulations offer a deeper understanding by modeling the atomic motions of the molecule, often in a simulated biological environment (e.g., in water or complexed with a protein). MD simulations have been used to validate the stability of protein-ligand complexes identified through docking. mdpi.com For furan-containing derivatives, these simulations can confirm that the ligand remains stably bound within the active site of a target enzyme over a period of nanoseconds, providing confidence in the docking results. mdpi.com Such simulations are performed using software packages like AMBER and can reveal key dynamic interactions and conformational changes that are not apparent from static docking poses. mdpi.com

In Vitro Mechanistic Biological Investigations

Molecular Interactions with Specific Biological Targets

Enzyme Inhibition Mechanisms (e.g., β-Lactamases)

The azetidin-2-one (B1220530) ring, also known as a β-lactam, is a core structural feature of widely used antibiotics. Its primary antibacterial mechanism involves the inhibition of bacterial enzymes essential for cell wall synthesis. However, bacteria have developed resistance, largely through the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring.

The strained four-membered ring of azetidin-2-one derivatives makes the amide bond susceptible to nucleophilic attack. This reactivity is central to its function as an enzyme inhibitor globalresearchonline.net. β-Lactamase inhibitors often work by acylating the serine residue in the active site of the β-lactamase enzyme. This forms a stable acyl-enzyme intermediate that is slow to hydrolyze, effectively inactivating the enzyme and preventing it from destroying β-lactam antibiotics rsc.org. While many azetidin-2-one derivatives are designed as antibiotics themselves, others are specifically developed as β-lactamase inhibitors to be used in combination with β-lactam antibiotics google.com. The nature of the substituents on the azetidin-2-one ring, including heterocyclic rings like furan (B31954), can significantly influence the compound's inhibitory activity against specific classes of β-lactamases google.com.

Interactions with Penicillin-Binding Proteins (PBPs)

The fundamental antibacterial action of β-lactam compounds, including the azetidin-2-one class, stems from their ability to inhibit penicillin-binding proteins (PBPs) derpharmachemica.comresearchgate.net. PBPs are bacterial transpeptidase enzymes crucial for the final steps of peptidoglycan synthesis, a process that provides structural integrity to the bacterial cell wall derpharmachemica.comwikipedia.org.

The mechanism of action involves the β-lactam ring of the azetidin-2-one acting as a structural mimic of the D-Ala-D-Ala moiety of the natural peptidoglycan substrate wikipedia.org. This allows the compound to bind to the active site of PBPs. The strained β-lactam ring then undergoes nucleophilic attack by a serine residue within the PBP active site, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. This irreversible acylation inactivates the PBP, halting cell wall synthesis and ultimately leading to bacterial cell lysis and death rsc.orgderpharmachemica.comwikipedia.org. The specific affinity for different PBPs can vary depending on the substituents on the azetidin-2-one core, which influences the antibacterial spectrum of the compound researchgate.net.

Modulation of Tubulin Polymerization in Cellular Models

A significant area of research for azetidin-2-one derivatives has been in oncology, where they have been investigated as inhibitors of tubulin polymerization. Several studies have designed 1,4-diaryl-2-azetidinone compounds as rigid analogues of Combretastatin A-4, a potent natural tubulin inhibitor nih.govnih.gov. In these analogues, the azetidin-2-one ring replaces the flexible cis-double bond of Combretastatin A-4, which can prevent the isomerization to the less active trans-form nih.govnih.gov.

These compounds act as microtubule-targeting agents by binding to the colchicine binding site on β-tubulin mdpi.comnih.gov. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division mdpi.com. Inhibition of tubulin polymerization leads to mitotic arrest, blocking cells in the G2/M phase of the cell cycle nih.govnih.gov. Studies on various 1,3,4-trisubstituted azetidin-2-one derivatives have demonstrated potent in vitro inhibition of tubulin polymerization and significant antiproliferative activity against human cancer cell lines, often in the nanomolar range nih.govnih.govresearchgate.net.

| Compound | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Diaryl-β-lactam derivative | MCF-7 (Breast) | 34 | researchgate.net |

| Diaryl-β-lactam derivative | MDA-MB-231 (Breast) | 78 | researchgate.net |

| (±)-trans-20 | Duodenal Adenocarcinoma | 3-13 | nih.gov |

| (±)-trans-21 | Duodenal Adenocarcinoma | 3-13 | nih.gov |

| β-Lactam 41 | MCF-7 (Breast) | 0.8 | nih.gov |

Binding to DNA Gyrase and Dihydrofolate Reductase (In Vitro Models)

DNA gyrase and dihydrofolate reductase (DHFR) are validated targets for antibacterial and anticancer therapies, respectively mdpi.commdpi.com. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, while DHFR is a crucial enzyme in the synthesis of nucleotides required for cell proliferation in both prokaryotic and eukaryotic cells mdpi.commdpi.comresearchgate.net.

While the azetidin-2-one scaffold is versatile, in vitro studies specifically detailing the binding interactions of 4-(furan-2-yl)azetidin-2-one with DNA gyrase or DHFR are not extensively reported in the current scientific literature. However, computational studies have explored the potential of novel furan-azetidinone hybrids as inhibitors for these enzymes in E. coli. Molecular docking simulations suggested that certain furan-azetidinone derivatives could potentially bind to the active sites of both DHFR and DNA gyrase, indicating these enzymes as possible, though not yet experimentally confirmed, targets for this class of compounds ijper.org.

Cellular Responses and Pathway Analysis in Cell Lines

Induction of Apoptosis in Cancer Cell Lines

The disruption of microtubule dynamics by tubulin-inhibiting azetidin-2-one derivatives is a potent trigger for programmed cell death, or apoptosis, in cancer cells mdpi.com. By arresting the cell cycle in the G2/M phase, these compounds can initiate the intrinsic apoptotic pathway nih.govnih.govmdpi.com.

Mechanistic studies have shown that treatment of cancer cells with these azetidin-2-ones leads to a cascade of apoptotic events. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 frontiersin.org. This shift in the Bax/Bcl-2 ratio often results in the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway amegroups.org. The subsequent release of cytochrome c from the mitochondria activates a cascade of cysteine proteases known as caspases, particularly the executioner caspase-3 nih.govmdpi.com. The activation of caspase-3 is a hallmark of apoptosis, leading to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the eventual dismantling of the cell mdpi.comresearchgate.net. Flow cytometry analysis has confirmed that treatment with antiproliferative azetidin-2-ones leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cell death nih.gov.

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 1,4-diaryl-2-azetidinones | Duodenal Adenocarcinoma | G2/M arrest, Caspase-3 activation, Apoptosis induction | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue | MCF-7 (Breast) | G2/M arrest, Cellular apoptosis | nih.gov |

| Chromene-based chalcones (Tubulin Inhibitors) | K562 | Cell cycle arrest, Apoptosis induction | nih.gov |

| Acetylshikonin (Tubulin Inhibitor) | MHCC-97H (Hepatocellular Carcinoma) | G2/M arrest, Apoptosis induction | amegroups.org |

Gene Expression Profiling via Microarray Analysis in Cellular Systems

Microarray analyses of azetidin-2-one derivatives have provided insights into their molecular mechanisms of action, particularly in cancer cell lines. Studies on a series of these compounds revealed that they can induce significant changes in gene expression related to critical cellular processes. For instance, the derivative N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one was found to cause the specific overexpression of genes involved in cytoskeleton regulation. nih.gov This alteration is closely linked to the induction of apoptosis, or programmed cell death, as the cytoskeleton is vital for maintaining cell structure and division. nih.gov The analysis further demonstrated that these changes in gene expression are associated with the inhibition of certain genes that regulate the cell cycle, suggesting a multi-pronged mechanism for their anti-proliferative effects. nih.gov

Inhibition of Cell Cycle Progression in Vitro

Azetidin-2-one derivatives have been extensively investigated as inhibitors of cell cycle progression, a key strategy in anticancer drug development. Many of these compounds function as antimitotic agents by targeting tubulin, a protein essential for the formation of the mitotic spindle during cell division. mdpi.com

One study on 3-chloro-β-lactams, structurally related to combretastatin A-4, demonstrated potent inhibition of tubulin polymerization. The compound 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, for example, was shown to cause a significant arrest of cells in the G2/M phase of the cell cycle. mdpi.com This disruption of the microtubule dynamics leads to mitotic catastrophe and ultimately induces apoptosis. mdpi.com The azetidin-2-one ring acts as a rigid scaffold that locks the molecule in a specific configuration, enhancing its binding to the colchicine site on β-tubulin and preventing the cis-trans isomerization that can reduce the activity of compounds like combretastatin A-4. cu.edu.eg

| Compound | Cell Line | IC₅₀ Value | Mechanism |

|---|---|---|---|

| 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 17 nM | Tubulin Polymerization Inhibition; G₂/M Arrest mdpi.com |

| 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one | MCF-7 (Breast Cancer) | 31 nM | Tubulin Polymerization Inhibition mdpi.com |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa and B16F10 | Data not specified | Inhibition of Cell Cycle Genes; Apoptosis Induction nih.gov |

Mechanistic Studies of Antimicrobial Action in Vitro

The antibacterial activity of the azetidin-2-one class is historically rooted in its identity as a β-lactam. β-lactam antibiotics exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. The primary component of this wall is peptidoglycan, a mesh-like structure that provides mechanical strength and protects the bacterium from osmotic lysis.

The biosynthesis of peptidoglycan is a multi-step process, with the final and crucial step being the cross-linking of peptide chains, a reaction catalyzed by penicillin-binding proteins (PBPs). The strained four-membered β-lactam ring of azetidin-2-one derivatives mimics the D-Ala-D-Ala moiety of the natural PBP substrate. This allows the β-lactam to bind to the active site of the PBP, leading to the irreversible opening of the lactam ring and acylation of the enzyme. This inactivation of PBPs prevents the final transpeptidation step, disrupting the integrity of the peptidoglycan layer and ultimately causing cell death. microbenotes.com Because mammalian cells lack a cell wall, this mechanism provides selective toxicity against bacteria.

Numerous studies have evaluated the antimicrobial potential of various substituted azetidin-2-one derivatives against a spectrum of pathogens. These compounds have demonstrated mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. nih.gov

Escherichia coli : This Gram-negative bacterium serves as a model organism for testing antimicrobial efficacy. In vitro bioactivity examinations have confirmed the effects of prepared azetidin-2-one compounds against E. coli. sciencescholar.us

Fungal Strains : The antifungal potential of this class has also been explored. A series of 2-azetidinonyl-5-(2-benzoylphenoxy)methyl-1,3,4-oxadiazoles were screened for their activity against seed-borne pathogens, with some compounds showing promising effects in controlling pathogenic fungi. nih.gov Other studies on azetidin-2-one derivatives containing a pyrazoline moiety also confirmed antifungal activities when tested using the broth dilution method. researchgate.net

| Derivative Class | Target Organism(s) | Observed Effect | Reference Compound(s) |

|---|---|---|---|

| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-ones | Bacteria and Fungi | Significant antimicrobial potential with MIC ranges of 3.34 µM to 3.71 µM for the most active compounds. nih.gov | Amoxicillin, Fluconazole nih.gov |

| Azetidin-2-one containing phenyl sulfonyl pyrazoline derivatives | Bacteria and Fungi | Confirmed antibacterial and antifungal activities. researchgate.net | Data not specified |

| General Azetidin-2-one derivatives | Staphylococcus aureus, Escherichia coli | In vitro bioactivity confirmed. sciencescholar.us | Cefotaxime, Chloramphenicol sciencescholar.us |

| 2-azetidinonyl-5-(2-benzoylphenoxy)methyl-1,3,4-oxadiazoles | Pyricularia grisea, Bipolaris setariae (Fungi) | Promising effects in depleting the incidence of pathogenic fungi. nih.gov | Data not specified |

Investigations of Other Enzyme Inhibition Profiles in Vitro

Beyond their well-established roles as inhibitors of bacterial cell wall synthesis and tubulin polymerization, the azetidin-2-one scaffold and its substituents can interact with other enzymes.

As discussed previously, a primary mechanism of action for the anticancer activity of many azetidin-2-one derivatives is the inhibition of tubulin polymerization. cu.edu.eg By acting as cis-restricted analogues of combretastatin A-4, these compounds can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. cu.edu.eg

The furan moiety present in this compound is also found in other biologically active molecules with distinct enzyme inhibition profiles. For example, the compound N-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine is known to be an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. nih.gov While this does not imply that this compound itself inhibits MAO, it highlights the potential for the furan ring to participate in interactions with various enzyme active sites, suggesting that the compound could be explored for a wider range of enzyme inhibitory activities.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Efficiency

The synthesis of β-lactams, including 4-(furan-2-yl)azetidin-2-one, is a well-established field, yet the quest for more efficient and stereoselective methods remains a primary objective. derpharmachemica.comresearchgate.net Future research will likely focus on catalytic asymmetric methods to control the stereochemistry at the C4 position of the azetidinone ring.

Current synthetic approaches often involve the cyclization of imines with chloroacetyl chloride. researchgate.netnih.gov While effective, these methods can lack stereocontrol, leading to racemic mixtures that require subsequent resolution. Future strategies may employ chiral catalysts or auxiliaries to induce facial selectivity during the key bond-forming steps. For instance, the use of chiral N-heterocyclic carbenes (NHCs) or transition metal catalysts in [2+2] cycloaddition reactions between ketenes and imines derived from furan-2-carboxaldehyde is a promising area. researchgate.net

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalyst Type | Potential Reaction | Key Advantage |

|---|---|---|

| Chiral Lewis Acids | [2+2] Cycloaddition | High enantioselectivity |

| Chiral Brønsted Acids | Asymmetric Staudinger Reaction | Metal-free, greener approach |

| Organocatalysts (e.g., Proline derivatives) | Mannich-type reactions followed by cyclization | Readily available and inexpensive catalysts |

Exploration of New Chemical Transformations for Azetidinone Scaffolds

The this compound molecule offers multiple reactive sites for further chemical modification: the β-lactam ring, the furan (B31954) ring, and the nitrogen atom of the azetidinone. Future research should explore novel transformations at each of these sites to generate a diverse library of derivatives with potentially unique properties.

Ring Expansion and Annulation: The inherent ring strain of the azetidinone makes it susceptible to ring-opening and expansion reactions. rsc.org Acid- or base-catalyzed ring expansion could lead to the formation of larger, more complex heterocyclic systems, such as piperazines or morpholines. nih.govrsc.org Furthermore, intramolecular cyclization strategies could be employed to construct fused bicyclic systems, which are prevalent in many biologically active natural products. researchgate.netmdpi.com

Furan Ring Functionalization: The furan moiety is amenable to various electrophilic substitution reactions, including nitration, halogenation, and Friedel-Crafts acylation. pharmaguideline.comyoutube.com These reactions can be used to introduce a wide range of functional groups onto the furan ring, which could modulate the electronic properties and biological activity of the entire molecule. pharmaguideline.comnih.gov Diels-Alder reactions involving the furan ring could also provide access to complex polycyclic architectures. pharmaguideline.com

N-Substitution: The nitrogen atom of the β-lactam can be functionalized with various substituents. This position is crucial for tuning the biological activity of β-lactam antibiotics. nih.gov Future work could involve introducing novel heterocyclic or pharmacophoric groups at the N1 position to explore new structure-activity relationships (SAR). nih.gov

Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For this compound and its derivatives, computational modeling can provide valuable insights into their structure-function relationships. researchgate.netresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active sites of various biological targets, such as bacterial penicillin-binding proteins (PBPs) or β-lactamases. nih.gov These studies can help identify key interactions that contribute to biological activity and guide the design of more potent inhibitors. nih.govacs.org Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of a series of compounds and their biological activities. researchgate.net By developing robust QSAR models for derivatives of this compound, it will be possible to predict the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure and reactivity of the this compound scaffold. researchgate.net This can provide a deeper understanding of its chemical behavior and help rationalize experimentally observed reaction outcomes.

Elucidation of Novel Biological Mechanisms of Action in Vitro

While β-lactams are classically known as inhibitors of bacterial cell wall synthesis, there is growing evidence that they can interact with other biological targets. nih.gov Future in vitro studies should aim to uncover novel mechanisms of action for this compound and its derivatives, potentially expanding their therapeutic applications beyond antibacterial agents.

Screening Against Diverse Biological Targets: A systematic screening of this compound derivatives against a broad panel of enzymes and receptors could reveal unexpected biological activities. For instance, some azetidinone derivatives have shown potential as anticancer, antiviral, or anti-inflammatory agents. nih.govnih.gov The furan moiety itself is a component of many biologically active compounds, suggesting that its presence in the azetidinone scaffold could confer novel pharmacological properties. ijabbr.commdpi.commdpi.com

Investigating Non-Classical β-Lactam Targets: Research has begun to identify bacterial enzymes other than PBPs that are important for virulence and resistance and can be targeted by β-lactams. nih.gov Investigating the ability of this compound derivatives to inhibit these novel targets could lead to the development of antibiotics that circumvent existing resistance mechanisms. rsc.orgnih.gov

Prodrug Strategies: The β-lactam ring can be exploited as a trigger for the release of a therapeutic agent in the presence of β-lactamase enzymes, which are produced by many resistant bacteria. acs.org Future research could explore the development of this compound-based prodrugs that release a cytotoxic or other therapeutic agent specifically in the vicinity of resistant bacteria.

Table 2: Investigational In Vitro Assays

| Assay Type | Purpose | Potential Findings |

|---|---|---|

| Enzyme Inhibition Assays | To screen for activity against a panel of enzymes (e.g., proteases, kinases, β-lactamases) | Identification of novel enzyme inhibitory activity |

| Cell-Based Assays | To evaluate cytotoxicity against various cancer cell lines | Discovery of potential anticancer properties mdpi.com |

| Antiviral Assays | To test for activity against a range of viruses | Identification of novel antiviral leads nih.gov |

Q & A

Basic: What are the common synthetic routes for preparing 4-(furan-2-yl)azetidin-2-one?

The synthesis of this compound typically involves Staudinger ketene-imine cycloaddition or nucleophilic substitution strategies. For example, 4-(phenylsulfonyl)azetidin-2-one derivatives can undergo alkyne coupling using n-BuLi and TMS-acetylene, followed by desulfonylation to yield the target compound . Another approach involves reacting furan-containing aldehydes with β-lactam precursors under basic conditions, as seen in the synthesis of related azetidin-2-one derivatives with substituted phenyl groups . Key reagents include lithium bases (e.g., n-BuLi) and alkynylation agents, with reaction optimization focusing on temperature control (-20°C for alkynyllithium formation) and solvent selection (e.g., THF or acetonitrile) .

Advanced: How can enantioselective synthesis of this compound be achieved using organocatalytic methods?

Enantioselective synthesis may employ organocatalytic Michael addition-lactonization protocols. For instance, α,β-unsaturated trichloromethyl ketones can act as equivalents for α,β-unsaturated esters, enabling stereocontrol during β-lactam formation. Catalysts like chiral amines or thioureas facilitate asymmetric induction, with reaction conditions optimized for solvent polarity (e.g., dichloromethane) and temperature (0–25°C) . Computational modeling (e.g., DFT) can predict transition states to guide catalyst design . Evidence from furan-containing spirocyclic derivatives suggests that steric and electronic effects of the furan ring influence enantioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

- NMR : and NMR identify substituents (e.g., furan protons at δ 6.2–7.4 ppm and azetidinone carbonyl at ~175 ppm) .

- IR : Stretching frequencies for β-lactam carbonyl (~1740 cm) and furan C-O-C (~1250 cm) confirm structural motifs .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO for the parent compound) .

- X-ray Crystallography : Resolve stereochemistry and bond angles; SHELX software is widely used for refinement .

Advanced: How can computational methods like DFT improve the understanding of this compound's electronic structure?

Density functional theory (DFT) with Generalized Gradient Approximation (GGA) functionals (e.g., PW91) models electronic properties such as frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For example, the furan ring's electron-rich nature can be quantified via Mulliken charges, explaining its reactivity in nucleophilic substitutions . Transition state analysis of cycloaddition reactions identifies rate-limiting steps, while solvent effects are modeled using polarizable continuum models (PCM) . These insights guide experimental design, such as optimizing catalyst-substrate interactions in asymmetric syntheses .

Basic: What in vitro biological assays are used to evaluate the bioactivity of azetidin-2-one derivatives?

Standard assays include:

- Anticancer Activity : MTT assay against cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .

- Antioxidant Potential : DPPH radical scavenging assays quantify free radical neutralization .

Dose-response curves and statistical analysis (e.g., ANOVA) validate reproducibility.

Advanced: How to resolve contradictions in biological activity data across different substituted azetidin-2-one derivatives?

Contradictions often arise from substituent electronic effects or assay variability . A systematic approach includes:

Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups) .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., furan substitution correlates with enhanced antimicrobial activity) .

Mechanistic Profiling : Use computational docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., bacterial topoisomerase II) .

Assay Standardization : Control variables like cell passage number and solvent (DMSO concentration ≤0.1%) .

Advanced: What catalytic systems enhance the hydrogenation of furan-containing intermediates in azetidin-2-one synthesis?

Hydrogenation of furan rings to tetrahydrofuran derivatives (critical for reducing toxicity) employs heterogeneous catalysts :

- Pd/C or Raney Ni : Achieve selective hydrogenation under mild H pressure (1–3 atm) and temperatures (25–50°C) .

- Bimetallic Catalysts : Pt-Sn or Ru-Fe alloys improve selectivity for partial vs. full saturation .

Kinetic studies monitor intermediates (e.g., 4-(tetrahydrofuran-2-yl)butan-2-one) via GC-MS, with reaction networks mapped to optimize yield .

Advanced: How to analyze reaction mechanisms in azetidin-2-one derivatization using kinetic and isotopic labeling studies?

Mechanistic insights are gained through:

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., β-lactam carbonyl) identifies rate-determining steps .

- Cross-Over Experiments : Differentiate intra- vs. intermolecular pathways in nucleophilic substitutions .

- In Situ Monitoring : ReactIR or NMR tracks intermediate formation (e.g., imine or enolate species) .

For example, isotopic labeling of nitro groups in [4-(4-nitrophenyl)piperazin-1-yl]methanone derivatives revealed reduction pathways using SnCl, with -NMR confirming amine product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.